molecular formula C4H6N4OS B14326454 5-Amino-1,3-thiazole-2-carbohydrazide CAS No. 99171-17-2

5-Amino-1,3-thiazole-2-carbohydrazide

Cat. No.: B14326454
CAS No.: 99171-17-2
M. Wt: 158.18 g/mol
InChI Key: NUBISMVKAJYMIP-UHFFFAOYSA-N
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Description

5-Amino-1,3-thiazole-2-carbohydrazide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3-thiazole-2-carbohydrazide typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The general reaction scheme is as follows:

  • Thiosemicarbazide + α-Haloketone → Intermediate
  • Intermediate → this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1,3-thiazole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

5-Amino-1,3-thiazole-2-carbohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-1,3-thiazole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the disruption of essential biochemical pathways in microorganisms or cancer cells. This inhibition can result in the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds:

  • 5-Amino-1,2,4-triazole-3-carbohydrazide
  • 2-Amino-4-methylthiazole
  • Thiazole-4-carboxylic acid

Uniqueness: 5-Amino-1,3-thiazole-2-carbohydrazide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards certain targets .

Properties

CAS No.

99171-17-2

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

5-amino-1,3-thiazole-2-carbohydrazide

InChI

InChI=1S/C4H6N4OS/c5-2-1-7-4(10-2)3(9)8-6/h1H,5-6H2,(H,8,9)

InChI Key

NUBISMVKAJYMIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(=O)NN)N

Origin of Product

United States

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